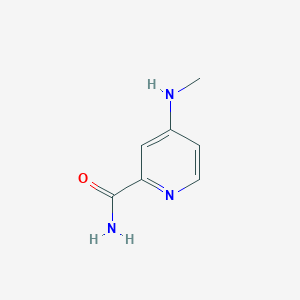

4-(Methylamino)pyridine-2-carboxamide

Description

Properties

IUPAC Name |

4-(methylamino)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-9-5-2-3-10-6(4-5)7(8)11/h2-4H,1H3,(H2,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAQDCBKRHDYSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 4-(Methylamino)pyridine-2-carboxamide is the bacterium Mycobacterium tuberculosis. This compound has been identified as a promising hit against this bacterium, showing specific activity against Mycobacterium tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin.

Mode of Action

This compound inhibits the growth of Mycobacterium tuberculosis in a bacteriostatic manner in liquid cultures. In macrophages, it inhibits the growth of Mycobacterium tuberculosis in a bactericidal manner. The anti-mycobacterial activity of this compound requires AmiC-dependent hydrolysis.

Biochemical Pathways

It has been demonstrated that this compound inhibits the growth of mycobacterium tuberculosis in macrophages by inducing autophagy.

Pharmacokinetics

It is known that the compound is a prodrug, meaning it is metabolized in the body to produce its active form.

Result of Action

The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis. In macrophages, it acts in a bactericidal manner, effectively killing the bacteria.

Action Environment

It is known that the compound’s anti-mycobacterial activity requires amic-dependent hydrolysis, suggesting that factors affecting this process could influence the compound’s action.

Biochemical Analysis

Biochemical Properties

4-(Methylamino)pyridine-2-carboxamide plays a significant role in biochemical reactions, particularly as a nucleophilic catalyst. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it has been used to functionalize hypercrosslinked emulsion-templated porous polymers, forming a highly efficient heterogeneous nucleophilic catalyst for the acylation of tertiary alcohols. Additionally, it can act as a reactant to synthesize other compounds, such as 4-(N-allyl-N-methylamino)pyridine, which is employed as an intermediate to prepare DMAP/SBA-15 supported catalysts.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of inducible nitric oxide synthase isolated from mouse RAW 264.7 cells in vitro. This inhibition can lead to changes in cellular signaling and metabolic pathways, affecting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It acts as a nucleophilic catalyst, facilitating various chemical reactions by forming transient complexes with substrates. This interaction can lead to the activation or inhibition of specific enzymes, thereby modulating biochemical pathways. For instance, its role in the preparation of ultra-high surface area emulsion-templated porous polymers highlights its ability to act as an efficient nucleophilic catalyst.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained changes in cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating enzyme activity. For example, its interaction with inducible nitric oxide synthase can influence the production of nitric oxide, a critical signaling molecule in various physiological processes. Additionally, its role as a nucleophilic catalyst can impact the synthesis and degradation of other metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s ability to interact with transporters and binding proteins can influence its overall bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell. This localization is crucial for its role as a nucleophilic catalyst, as it needs to be in proximity to its substrates and enzymes to exert its effects.

Biological Activity

4-(Methylamino)pyridine-2-carboxamide, a derivative of pyridine, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological effects, including antibacterial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

- Chemical Formula : CHNO

- CAS Number : 1154590-95-0

- Molecular Weight : 151.17 g/mol

This compound features a pyridine ring substituted with a methylamino group and a carboxamide functional group, which are crucial for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. For instance, its effectiveness against various strains of bacteria was assessed through in vitro assays.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| E. coli | 15 ± 2 | 50 |

| S. aureus | 12 ± 1 | 75 |

| P. aeruginosa | 10 ± 1 | 100 |

The compound showed the highest activity against E. coli, indicating its potential as a lead compound for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial effects, the compound also demonstrated antifungal activity against several fungal strains. The following table summarizes the antifungal efficacy observed in laboratory conditions:

| Fungal Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| C. albicans | 18 ± 3 | 30 |

| A. niger | 16 ± 2 | 40 |

These results suggest that this compound could be a candidate for developing antifungal treatments .

Anticancer Activity

The anticancer potential of this compound has also been explored through various studies. In one study involving breast cancer cell lines (MDA-MB-231), treatment with the compound resulted in a significant decrease in FOXM1 protein levels, which is associated with tumor progression.

- Cell Line : MDA-MB-231

- Concentration : 50 µM

- Effect : Reduction in FOXM1 expression by approximately 40%

This indicates that the compound may interfere with cancer cell proliferation mechanisms .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival and growth.

- Binding Interactions : Molecular docking studies suggest that it interacts with active sites of target proteins, stabilizing complexes through hydrogen bonds and hydrophobic interactions.

- Cell Membrane Disruption : It may disrupt cellular membranes in bacteria and fungi, leading to cell death.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

- Study on E. coli : A study evaluated the binding affinity of the compound with β-lactamase enzymes, revealing promising interactions that could inhibit antibiotic resistance mechanisms .

- Antifungal Screening : Another study screened multiple derivatives of pyridine compounds against fungal strains, where this compound showed superior activity compared to other tested compounds .

Scientific Research Applications

Chemical Synthesis and Building Block

Building Block for Organic Synthesis

4-(Methylamino)pyridine-2-carboxamide serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various modifications, making it a versatile intermediate in organic chemistry. This compound can undergo reactions such as oxidation, reduction, and substitution, facilitating the generation of derivatives with tailored properties for specific applications in research and industry.

Biological Research Applications

Antimicrobial Properties

Research has indicated that this compound exhibits potential antimicrobial activity. Studies have shown that derivatives of pyridine carboxamides can inhibit the growth of various bacterial strains, including resistant strains of Escherichia coli. The mechanism often involves interaction with bacterial enzymes, disrupting essential biochemical pathways .

Anticancer Activity

This compound is also being investigated for its anticancer properties. It has been noted that certain derivatives can inhibit key enzymes involved in cancer cell proliferation and survival, particularly through the modulation of signaling pathways such as the MAPK/ERK pathway. These findings suggest that this compound could lead to the development of novel anticancer therapies .

Pharmaceutical Applications

Drug Development

The compound is being explored for its potential use in drug formulations targeting various diseases. Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals aimed at treating conditions such as cancer and infections. Specifically, it has been identified as a promising lead compound for further optimization to enhance its efficacy and reduce side effects .

Industrial Applications

Buffering Agent

In biochemical applications, this compound is utilized as a non-ionic organic buffering agent. It helps maintain pH levels within a specified range (6-8.5) during cell culture processes, ensuring optimal conditions for cellular activities . This property is crucial in various laboratory settings where precise pH control is necessary.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for complex organic molecules; versatile intermediate |

| Biological Research | Exhibits antimicrobial and anticancer properties; affects enzyme activity |

| Pharmaceuticals | Potential drug candidate for cancer treatment and infections |

| Industrial Use | Non-ionic buffering agent in cell cultures |

Case Studies and Research Findings

- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound showed significant antibacterial activity against ESBL-producing E. coli strains. The research highlighted the importance of structural modifications to enhance binding affinity to bacterial enzymes .

- Anticancer Mechanism Exploration : Another investigation focused on the compound's ability to inhibit the MAPK/ERK signaling pathway in cancer cells, suggesting its potential role as an anticancer agent through targeted enzyme inhibition .

- Buffering Capacity Assessment : In laboratory settings, the effectiveness of this compound as a buffering agent was evaluated, confirming its utility in maintaining stable pH levels during critical experiments involving cell cultures .

Comparison with Similar Compounds

4-(4-Aminophenoxy)-N-Methylpyridine-2-carboxamide

- Structure: Adds a 4-aminophenoxy substituent to the pyridine ring.

- Applications: Explicitly cited for use in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to its modular reactivity .

- Synthetic Pathways : Likely involves coupling reactions similar to those in , where substituents are introduced via nucleophilic aromatic substitution or amidation .

N-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide

- Structure : Features a thiophene-thiazole hybrid substituent.

4-Methylpyridine-2-carboxylic Acid

- Structure: Replaces the methylamino and carboxamide groups with a methyl and carboxylic acid.

- Key Differences :

- The carboxylic acid (-COOH) introduces higher acidity (pKa ~5) compared to the carboxamide (-CONH₂, pKa ~0.5), affecting ionization and solubility under physiological conditions .

- Reactivity : The acid is prone to esterification or amidation, whereas the carboxamide in the target compound is more stable under metabolic conditions .

MSC-5350 (5-[2-(Chloro-2-amidephenyl)ethynyl]-4-methoxy-N,N-dimethyl-2-pyridinecarboxamide)

- Structure: Contains a chloro-substituted phenyl ethynyl group and methoxyquinolinylsulfonamide.

- Biological Relevance: Such complex structures are often designed for high-affinity binding to specific targets (e.g., enzymes or receptors) .

4-[4-(Methylamino)-3-Nitrophenoxy]pyridine-2-carboxamide

- Structure: Incorporates a nitro group on the phenoxy ring.

- Key Differences: The nitro (-NO₂) group is strongly electron-withdrawing, which may stabilize the compound but increase susceptibility to reduction reactions in vivo .

Preparation Methods

Reduction of N-(4-Pyridyl) Ethyl Carbamate Using Lithium Aluminium Hydride

One well-documented method for synthesizing 4-(methylamino)pyridine derivatives involves the reduction of N-(4-pyridyl) ethyl carbamate. This method was detailed in a polymer chemistry study where the precursor carbamate was dissolved in dry tetrahydrofuran (THF) at 0 °C, followed by the slow addition of lithium aluminium hydride (LiAlH4) as the reducing agent. The reaction mixture was then refluxed for 6 hours to ensure complete reduction of the carbamate to the methylamino functionality on the pyridine ring.

-

- Solvent: Dry THF

- Temperature: Initial 0 °C, then reflux (~66 °C)

- Reducing agent: Lithium aluminium hydride (LiAlH4)

- Reaction time: 6 hours reflux

-

- The reaction was cooled to 0 °C and quenched sequentially to deactivate excess hydride.

- The product was isolated and purified by standard techniques.

This approach is effective for installing the methylamino group at the 4-position while preserving the carboxamide at the 2-position if introduced beforehand or in subsequent steps.

Amidation of Pyridine-2-carbonyl Precursors

Another approach involves the amidation of pyridine-2-carboxylic acid derivatives or their activated forms (e.g., acid chlorides) to introduce the carboxamide group at the 2-position. While direct literature on 4-(methylamino)pyridine-2-carboxamide synthesis is limited, analogous methods for pyridine-2-carboxamide derivatives have been reported.

- Typical procedure:

- Activation of pyridine-2-carboxylic acid to pyridine-2-carbonyl chloride using reagents like thionyl chloride.

- Subsequent reaction with methylamine or methylamino-containing nucleophiles to form the carboxamide.

This method is often combined with selective substitution at the 4-position on the pyridine ring either before or after amidation, depending on the stability of intermediates.

Use of 2-Cyano-5-halopyridine Intermediates and Amination

A patented process for related pyridine-2-carboxamide compounds involves the reaction of 2-cyano-5-halopyridine with diamines to form imidazoline intermediates, which upon hydrolysis yield the corresponding pyridine-2-carboxamide derivatives. Although this patent primarily focuses on 5-halo substitutions, the methodology provides insight into preparing pyridine-2-carboxamides with amino substituents.

- Process highlights:

- Reaction of 2-cyano-5-halopyridine with 1,2-diaminoethane at 95–100 °C in the presence of a catalyst such as p-toluenesulfonic acid.

- Formation of a 2-(5-halopyridine-2-yl)-1H-imidazoline intermediate.

- Hydrolysis of the intermediate to yield the pyridine-2-carboxamide free base.

- Formation of acid addition salts if required.

Though this method targets 5-halopyridine derivatives, it demonstrates the utility of cyano-pyridine intermediates and amination-hydrolysis sequences in constructing pyridine-2-carboxamide frameworks.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Intermediates | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reduction of N-(4-pyridyl) ethyl carbamate with LiAlH4 | N-(4-pyridyl) ethyl carbamate, LiAlH4 | THF, 0 °C to reflux, 6 h | Direct installation of methylamino group; high purity | Requires careful handling of LiAlH4; moisture sensitive |

| Amidation of pyridine-2-carbonyl chloride with methylamine | Pyridine-2-carbonyl chloride, methylamine | Organic solvents, room temp to reflux | Straightforward amidation; scalable | Needs preparation of acid chloride; possible side reactions |

| Amination of 2-cyano-5-halopyridine followed by hydrolysis | 2-cyano-5-halopyridine, diaminoethane, acid catalyst | 95–114 °C, acidic conditions | Efficient for halogenated derivatives; intermediate isolation possible | Specific to halopyridine substrates; multi-step |

Research Findings and Notes

The reduction of carbamate precursors using lithium aluminium hydride is a classical and reliable method for obtaining 4-(methylamino)pyridine derivatives. The reaction requires anhydrous conditions and careful quenching to avoid side reactions.

Amidation reactions involving pyridine-2-carboxylic acid derivatives are versatile and allow for the introduction of various amides, including methylamino groups, though the sequence of substitution needs optimization to prevent functional group incompatibility.

The patented process involving cyano-halopyridines and diamines provides a robust synthetic route for pyridine-2-carboxamides with amino substituents, highlighting the importance of intermediate imidazoline formation and subsequent hydrolysis. This method is particularly useful for derivatives bearing halogen substituents, which can be further functionalized.

No direct, singular method exclusively for this compound was found in the literature; however, the combination of these synthetic strategies offers a comprehensive toolkit for its preparation.

Q & A

Q. What in vitro models assess the subchronic toxicity of metabolites?

- Methodological Answer : Use primary hepatocyte cultures or HepG2 cells to simulate hepatic metabolism. Combine with microsomal incubation (e.g., rat liver S9 fraction) to generate metabolites, followed by cytotoxicity assays (MTT, LDH release). Metabolite identification via high-resolution LC-MS/MS is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.